3-(3-methyl-3H-diazirin-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propanal is a chemical compound that belongs to the class of diazirines, which are known for their photo-reactive properties Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a diazo compound under specific conditions to form the diazirine ring.
Introduction of the propanal group: The propanal group can be introduced through various organic reactions, such as the addition of an aldehyde group to the diazirine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Reduction: 3-(3-Methyl-3H-diazirin-3-yl)propanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a photo-reactive crosslinker in organic synthesis and materials science.
Biology: Employed in the study of protein-protein interactions and enzyme activity through photoaffinity labeling.
Industry: Utilized in the development of advanced materials and sensors, such as fiber optic biosensors.
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanal involves its photo-reactive properties. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the immobilization of protein targets or the formation of crosslinked structures. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 3-(3-Methyl-3H-diazirin-3-yl)propanol
- 3-(3-Methyl-3H-diazirin-3-yl)propylamine
Uniqueness
3-(3-Methyl-3H-diazirin-3-yl)propanal is unique due to its aldehyde functional group, which allows for additional chemical modifications and reactions compared to its analogs. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
851961-10-9 |
---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanal |
InChI |
InChI=1S/C5H8N2O/c1-5(6-7-5)3-2-4-8/h4H,2-3H2,1H3 |
InChI Key |
ZGRVTNQAZFVQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCC=O |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.